5-Lipoxygenase Inhibitory Activity of 2-Bromo-1H-imidazole-5-carboxylic acid: Direct Comparison with Regioisomer Activity Profile
2-Bromo-1H-imidazole-5-carboxylic acid inhibits 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3.60×10³ nM (3.6 μM) [1]. In contrast, the regioisomeric 4-bromo-1H-imidazole-5-carboxylic acid scaffold demonstrates primary inhibitory activity against monoamine oxidase A (MAO-A) with an IC50 of 2.40×10³ nM (2.4 μM) [2]. This divergent target engagement profile establishes that the 2-bromo substitution pattern is not functionally interchangeable with the 4-bromo regioisomer for 5-LO-focused applications.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 3.60×10³ nM (3.6 μM) |
| Comparator Or Baseline | 4-Bromo-1H-imidazole-5-carboxylic acid scaffold (MAO-A IC50 = 2.40×10³ nM; 5-LO data not available) |
| Quantified Difference | Target compound exhibits specific 5-LO inhibition; comparator scaffold shows MAO-A inhibition instead |
| Conditions | Human neutrophils, cell-intact assay with 20 μM A23187/AA ionophore stimulation |
Why This Matters
For researchers developing 5-LO inhibitors for inflammatory disease applications, the 2-bromo regioisomer provides target-specific activity that the 4-bromo regioisomer does not replicate, preventing wasted synthesis effort on the wrong positional isomer.
- [1] BindingDB. BDBM50012184 (CHEMBL1092509). IC50 = 3.60×10³ nM. Assay: Inhibition of 5-LO in human neutrophils. View Source
- [2] BindingDB. BDBM50142189 (CHEMBL3759239). IC50 = 2.40×10³ nM. Assay: Inhibition of recombinant human MAO-A. View Source
